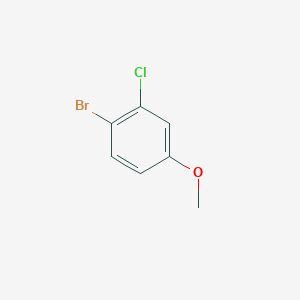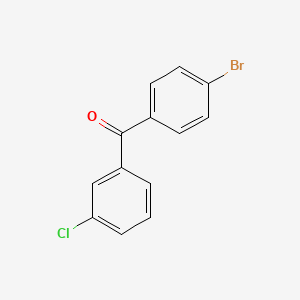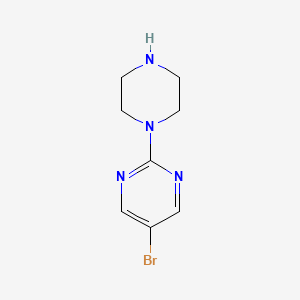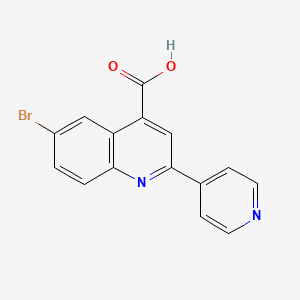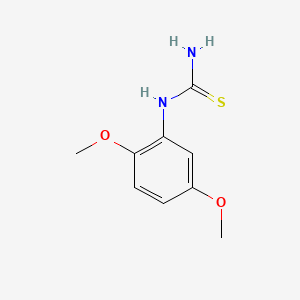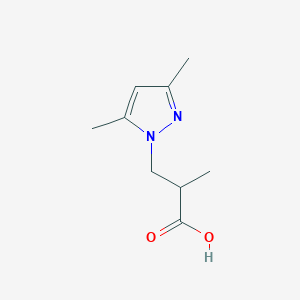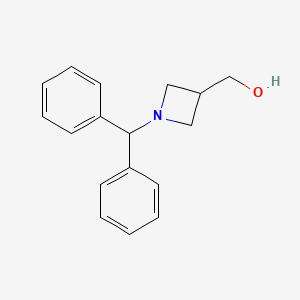![molecular formula C12H10ClNO2S B1272402 1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone CAS No. 320423-63-0](/img/structure/B1272402.png)
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone” is a chemical compound with the empirical formula C12H10ClNO2S . It is also known as "2-Chloro-1-(2-chloro-1,3-thiazol-5-yl)ethanone" .
Molecular Structure Analysis
The molecular structure of this compound involves a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Physical And Chemical Properties Analysis
This compound is a solid . The molecular weight is 267.73 . Unfortunately, other specific physical and chemical properties like density, melting point, and boiling point are not available in the search results.
Applications De Recherche Scientifique
Pharmaceutical and Biological Activities
Thiazoles and their derivatives have been found to exhibit a wide range of pharmaceutical and biological activities . They have been used in the development of drugs with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Agrochemical Applications
Thiazole derivatives have been used in the development of agrochemicals . They can be used in the formulation of pesticides and other agricultural chemicals.
Industrial Applications
Thiazole derivatives have been used in various industrial applications . For example, they have been used in the development of photographic sensitizers.
Synthesis of Heterocyclic Scaffolds
Thiazole derivatives have been used in the synthesis of various heterocyclic scaffolds . These scaffolds can be used in the development of new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Development of Antifungal Agents
Some thiazole derivatives have been synthesized and screened for their antifungal activity .
Antioxidant, Analgesic, and Anti-inflammatory Activities
Thiazole derivatives have been found to exhibit antioxidant, analgesic, and anti-inflammatory activities . These properties make them useful in the development of drugs for treating conditions related to oxidative stress, pain, and inflammation .
Antiviral and Antiretroviral Activities
Some thiazole derivatives have shown antiviral and antiretroviral activities . They have been used in the development of drugs for treating viral infections, including HIV .
Diuretic and Anticonvulsant Activities
Thiazole derivatives have been used in the development of diuretic and anticonvulsant drugs . These drugs are used to treat conditions like edema and epilepsy .
Neuroprotective Activities
Thiazole derivatives have been found to exhibit neuroprotective activities . They have been used in the development of drugs for treating neurodegenerative diseases .
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been used in the development of antitumor or cytotoxic drug molecules . These drugs are used in the treatment of various types of cancer .
Antidiabetic Activities
Thiazole derivatives have been found to exhibit antidiabetic activities . They have been used in the development of drugs for treating diabetes .
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-8(15)10-4-2-3-5-11(10)16-7-9-6-14-12(13)17-9/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOFVPPYQGMNCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CN=C(S2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376953 |
Source


|
| Record name | 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
CAS RN |
320423-63-0 |
Source


|
| Record name | 1-{2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




